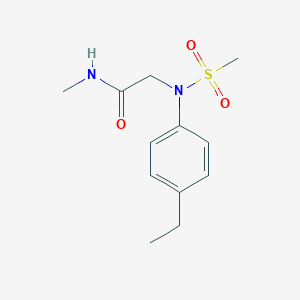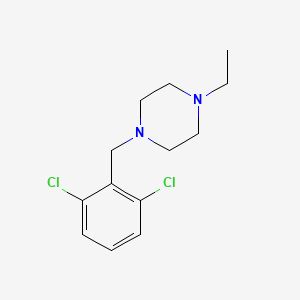
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide, commonly known as CPCA, is a synthetic compound that belongs to the class of arylacetamide derivatives. It has been extensively studied for its potential applications in medicinal chemistry and drug discovery. CPCA is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been associated with a wide range of physiological and biochemical effects.
作用機序
CPCA works by inhibiting the activity of N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to a wide range of physiological and biochemical effects. Inhibition of N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide leads to an increase in endocannabinoid levels, which has been associated with analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
CPCA has been shown to have a wide range of biochemical and physiological effects. In animal studies, CPCA has been shown to reduce pain and inflammation, as well as anxiety and depression-like behaviors. CPCA has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy. In addition, CPCA has been shown to have neuroprotective effects, protecting against brain damage caused by ischemia and traumatic brain injury.
実験室実験の利点と制限
CPCA has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide, making it a useful tool for studying the endocannabinoid system. However, CPCA has limited solubility in water, which can make it difficult to work with in some experiments. In addition, CPCA has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on CPCA. One area of interest is the development of more potent and selective N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide inhibitors based on the structure of CPCA. Another area of interest is the investigation of the potential therapeutic applications of CPCA in various disease states, including pain, inflammation, anxiety, and depression. Finally, further research is needed to fully understand the biochemical and physiological effects of CPCA and its potential use in cancer therapy.
合成法
CPCA can be synthesized using a variety of methods, including the reaction of 4-chloroacetophenone with aniline in the presence of a base such as potassium carbonate. The resulting intermediate can then be reacted with 4-chlorobenzoyl chloride to yield the final product. Other methods include the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.
科学的研究の応用
CPCA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Its inhibition of N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide makes it a promising candidate for the treatment of various disorders, including pain, inflammation, anxiety, and depression. CPCA has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-16-8-6-15(7-9-16)14-20(24)23-19-12-10-18(11-13-19)22-17-4-2-1-3-5-17/h1-13,22H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYAYXFMKQAHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)
![4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole](/img/structure/B5740119.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)


![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)
![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)
![5-[(4-tert-butylbenzoyl)amino]isophthalamide](/img/structure/B5740174.png)

![4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine](/img/structure/B5740210.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5740221.png)